molecular formula C12H14S4 B3821515 2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene

2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene

Cat. No.: B3821515
M. Wt: 286.5 g/mol
InChI Key: RHHLFSKLWQQJQC-UHFFFAOYSA-N
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Description

2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones .

Mechanism of Action

The mechanism of action of 2-(4-Thiophen-2-ylsulfanylbutylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors involved in disease pathways . The exact mechanism depends on the specific application and the molecular structure of the compound .

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfanylbutylsulfanyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14S4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLFSKLWQQJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCCCSC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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